![molecular formula C20H19N3OS2 B2988155 2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 862825-66-9](/img/structure/B2988155.png)
2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and has been studied for its mechanism of action.
Scientific Research Applications
Pharmaceutical Research
Indole derivatives are widely studied for their pharmacological properties. They have been explored for anti-inflammatory , anti-cancer , and antimicrobial activities . For example, some indole-based compounds have shown promising effects in reducing inflammation and pro-inflammatory gene expression in arthritic rats.
Organic Electronics
Compounds with indole moieties have been utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Their high fluorescence quantum yield and good thermal stability make them suitable candidates for such applications.
Agricultural Chemistry
Indole derivatives like indole-3-acetic acid are known plant hormones involved in various growth processes. Synthetic analogs can be used to study plant growth and development or as herbicides .
Chemical Synthesis
Indoles are often used as building blocks in multi-component chemical synthesis to create complex molecules for various research purposes .
Mechanism of Action
Target of Action
The primary targets of the compound “2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” are currently unknown. The compound is structurally similar to indole-based compounds, which are known to interact with various biological targets
Mode of Action
Based on its structural similarity to other indole-based compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole-based compounds are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression
properties
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-3-23-11-18(14-6-4-5-7-16(14)23)25-12-19(24)22-20-21-15-9-8-13(2)10-17(15)26-20/h4-11H,3,12H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRAIDYTLIPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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